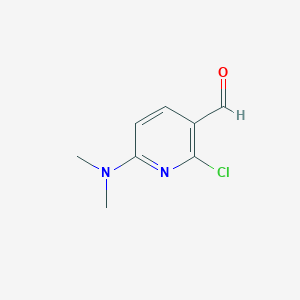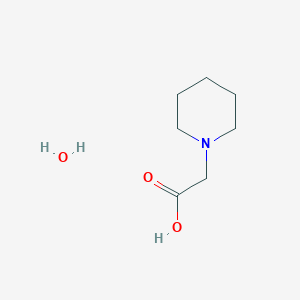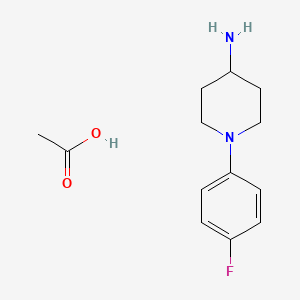
2-(5-氯-3-甲基-1,2-噁唑-4-基)乙酸
描述
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is a heterocyclic compound containing an oxazole ring substituted with a chlorine atom and a methyl group
科学研究应用
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Oxazole derivatives have been found to interact with a wide range of biological targets. They are part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
The mode of action of oxazole derivatives can vary greatly depending on the specific compound and its target. For example, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its biological target .
Result of Action
The result of the action of oxazole derivatives can vary greatly depending on the specific compound and its biological target. Some oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
生化分析
Biochemical Properties
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state .
Cellular Effects
The effects of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, leading to altered gene expression and cytokine production. Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and anti-inflammatory properties. At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which adverse effects become prominent .
Metabolic Pathways
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. This interaction can affect the metabolic flux and levels of various metabolites. Additionally, it can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-chloro-1,2-oxazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid.
化学反应分析
Types of Reactions
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorine atom in the oxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propionic acid
- 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)butyric acid
- 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)valeric acid
Uniqueness
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMIIDHCSQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
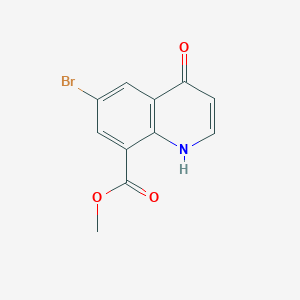
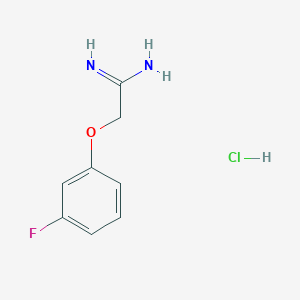
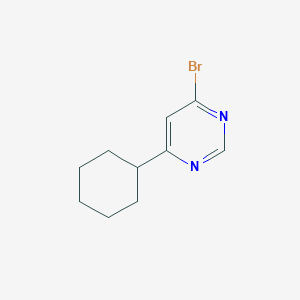
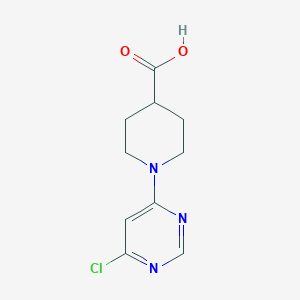
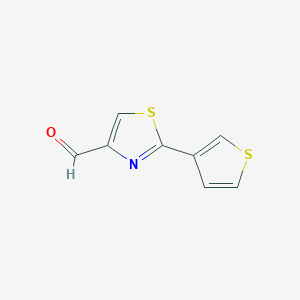
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)


